molecular formula C16H16N2O2 B4080018 3-[(2-aminophenyl)amino]-5-(2-furyl)-2-cyclohexen-1-one

3-[(2-aminophenyl)amino]-5-(2-furyl)-2-cyclohexen-1-one

Cat. No. B4080018
M. Wt: 268.31 g/mol
InChI Key: WBOWSNNYOGJKHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-aminophenyl)amino]-5-(2-furyl)-2-cyclohexen-1-one, also known as ACA or N-(2-furyl)-N'-(2-hydroxy-3-cyclohexen-1-ylidene) hydrazine, is a chemical compound that belongs to the class of furanones. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

The exact mechanism of action of 3-[(2-aminophenyl)amino]-5-(2-furyl)-2-cyclohexen-1-one is not fully understood. However, it has been proposed that 3-[(2-aminophenyl)amino]-5-(2-furyl)-2-cyclohexen-1-one exerts its therapeutic effects by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. 3-[(2-aminophenyl)amino]-5-(2-furyl)-2-cyclohexen-1-one has been found to inhibit the activation of NF-κB, which is a key regulator of inflammation and cancer. It has also been shown to inhibit the phosphorylation of MAPKs, which are involved in the regulation of cell growth and survival. Additionally, 3-[(2-aminophenyl)amino]-5-(2-furyl)-2-cyclohexen-1-one has been found to activate the PI3K/Akt pathway, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
3-[(2-aminophenyl)amino]-5-(2-furyl)-2-cyclohexen-1-one has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including COX-2, MMP-9, and iNOS, which are involved in inflammation and cancer. 3-[(2-aminophenyl)amino]-5-(2-furyl)-2-cyclohexen-1-one has also been found to increase the levels of various antioxidant enzymes, including SOD and CAT, which protect cells from oxidative stress. Furthermore, 3-[(2-aminophenyl)amino]-5-(2-furyl)-2-cyclohexen-1-one has been found to reduce the levels of pro-inflammatory cytokines, including TNF-α and IL-6, which are involved in inflammation and cancer.

Advantages and Limitations for Lab Experiments

3-[(2-aminophenyl)amino]-5-(2-furyl)-2-cyclohexen-1-one has several advantages for lab experiments. It is a stable and easily synthesizable compound, which makes it ideal for various in vitro and in vivo studies. Additionally, 3-[(2-aminophenyl)amino]-5-(2-furyl)-2-cyclohexen-1-one has been found to have low toxicity and high bioavailability, which makes it a promising candidate for drug development. However, 3-[(2-aminophenyl)amino]-5-(2-furyl)-2-cyclohexen-1-one also has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to use in aqueous solutions. Additionally, 3-[(2-aminophenyl)amino]-5-(2-furyl)-2-cyclohexen-1-one has been found to have low stability in acidic and basic conditions, which can affect its activity and potency.

Future Directions

There are several future directions for the study of 3-[(2-aminophenyl)amino]-5-(2-furyl)-2-cyclohexen-1-one. One of the potential applications of 3-[(2-aminophenyl)amino]-5-(2-furyl)-2-cyclohexen-1-one is in the treatment of cancer. Further studies are needed to investigate the efficacy of 3-[(2-aminophenyl)amino]-5-(2-furyl)-2-cyclohexen-1-one in various cancer models and to elucidate its mechanism of action. Additionally, 3-[(2-aminophenyl)amino]-5-(2-furyl)-2-cyclohexen-1-one has been found to have neuroprotective effects in preclinical studies. Further studies are needed to investigate the potential of 3-[(2-aminophenyl)amino]-5-(2-furyl)-2-cyclohexen-1-one in the treatment of neurodegenerative disorders, including Parkinson's and Alzheimer's diseases. Furthermore, the development of novel derivatives of 3-[(2-aminophenyl)amino]-5-(2-furyl)-2-cyclohexen-1-one with improved solubility and stability could enhance its therapeutic potential.

Scientific Research Applications

3-[(2-aminophenyl)amino]-5-(2-furyl)-2-cyclohexen-1-one has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects in preclinical studies. 3-[(2-aminophenyl)amino]-5-(2-furyl)-2-cyclohexen-1-one has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to reduce inflammation in animal models of arthritis and colitis. Furthermore, 3-[(2-aminophenyl)amino]-5-(2-furyl)-2-cyclohexen-1-one has been found to protect neurons from oxidative stress and prevent neuronal death in models of Parkinson's and Alzheimer's diseases.

properties

IUPAC Name

3-(2-aminoanilino)-5-(furan-2-yl)cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c17-14-4-1-2-5-15(14)18-12-8-11(9-13(19)10-12)16-6-3-7-20-16/h1-7,10-11,18H,8-9,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOWSNNYOGJKHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C=C1NC2=CC=CC=C2N)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Aminophenyl)amino]-5-(2-furyl)-2-cyclohexen-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-aminophenyl)amino]-5-(2-furyl)-2-cyclohexen-1-one
Reactant of Route 2
Reactant of Route 2
3-[(2-aminophenyl)amino]-5-(2-furyl)-2-cyclohexen-1-one
Reactant of Route 3
Reactant of Route 3
3-[(2-aminophenyl)amino]-5-(2-furyl)-2-cyclohexen-1-one
Reactant of Route 4
3-[(2-aminophenyl)amino]-5-(2-furyl)-2-cyclohexen-1-one
Reactant of Route 5
3-[(2-aminophenyl)amino]-5-(2-furyl)-2-cyclohexen-1-one
Reactant of Route 6
3-[(2-aminophenyl)amino]-5-(2-furyl)-2-cyclohexen-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.